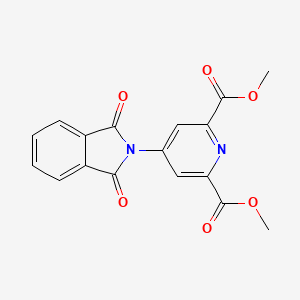
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxoisoindoline moiety and two ester groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate typically involves the condensation of dimethyl 2,6-pyridinedicarboxylate with a suitable isoindoline derivative. One common method includes the use of a nucleophilic substitution reaction where the pyridine dicarboxylate is reacted with a halogenated isoindoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or to reduce the isoindoline moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
Dimethyl 2,6-pyridinedicarboxylate: A simpler analog without the isoindoline moiety.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of biological activities.
Uniqueness: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is unique due to the presence of both the pyridine and isoindoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H12N2O6 |
|---|---|
Peso molecular |
340.29 g/mol |
Nombre IUPAC |
dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H12N2O6/c1-24-16(22)12-7-9(8-13(18-12)17(23)25-2)19-14(20)10-5-3-4-6-11(10)15(19)21/h3-8H,1-2H3 |
Clave InChI |
PFLVXNPYVFUTTH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


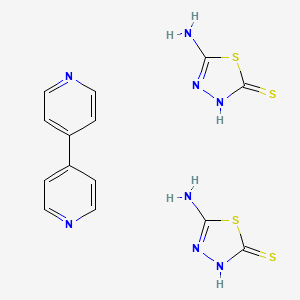
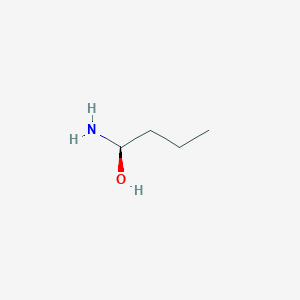
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)
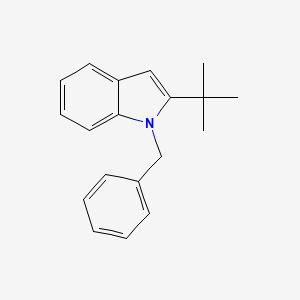
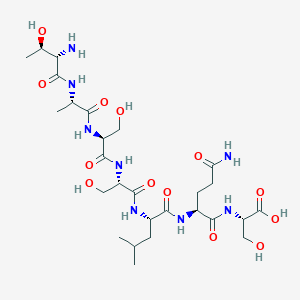
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
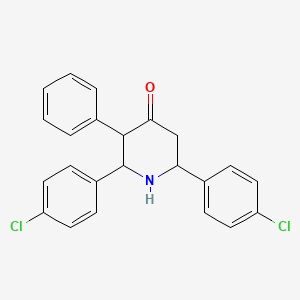
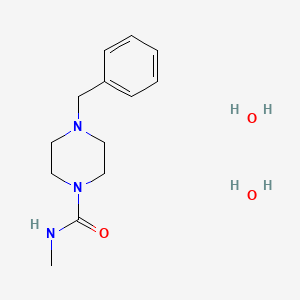
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
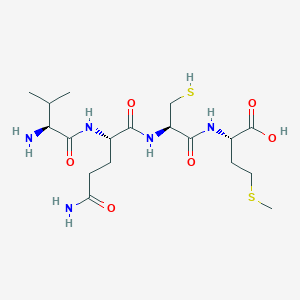
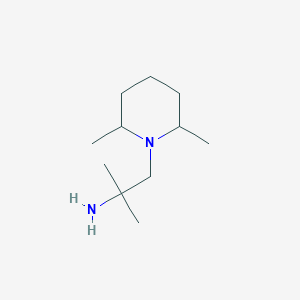
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
